Oxazolidine-4-carboxylic acid hydrochloride
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Overview
Description
Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C4H8ClNO3. It is a derivative of oxazolidine, a five-membered ring containing one nitrogen and one oxygen atom. This compound is known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidine-4-carboxylic acid hydrochloride typically involves the reaction of 1,2-amino alcohols with carboxylic acids. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids under mild conditions to form N-propargyloxazolidines . Another approach involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their efficiency and high yield. These methods are scalable and can be optimized for large-scale production, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Oxazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the nitrogen and oxygen atoms in the ring, which can participate in different reaction mechanisms .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the compound to form oxazolidinones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form amino alcohol derivatives.
Major Products: The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This mechanism is similar to that of oxazolidinone antibiotics, which are known for their effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Oxazolidinones: Share a similar core structure but differ in their functional groups and biological activities.
Thiazolidines: Contain sulfur instead of oxygen in the ring, leading to distinct chemical properties and uses.
Uniqueness: Oxazolidine-4-carboxylic acid hydrochloride is unique due to its specific combination of nitrogen and oxygen atoms in the ring, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1,3-oxazolidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFSTLUZHSBAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCO1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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